1,3-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene
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Overview
Description
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound featuring a benzene ring substituted with two oxazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Benzylation: The oxazoline rings are then benzylated using benzyl halides in the presence of a base.
Coupling to Benzene Ring: The benzylated oxazoline intermediates are coupled to a benzene ring through a series of substitution reactions, often facilitated by a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazoline rings or the benzyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the benzene ring or oxazoline rings.
Scientific Research Applications
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound’s ability to interact with biological molecules makes it a candidate for studies in drug design and development.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings can coordinate with metal ions, facilitating catalytic reactions. Additionally, the benzyl groups can engage in π-π interactions with aromatic residues in proteins, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the benzyl groups, resulting in different reactivity and applications.
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene:
1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene: The presence of phenyl groups instead of benzyl groups changes its interaction with other molecules.
Uniqueness
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of benzyl groups, which enhance its ability to participate in π-π interactions and coordinate with metal ions. This makes it particularly valuable in catalysis and material science applications.
Properties
IUPAC Name |
(4R)-4-benzyl-2-[3-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-3-8-19(9-4-1)14-23-17-29-25(27-23)21-12-7-13-22(16-21)26-28-24(18-30-26)15-20-10-5-2-6-11-20/h1-13,16,23-24H,14-15,17-18H2/t23-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAUNITQWOZKN-DNQXCXABSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC(=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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